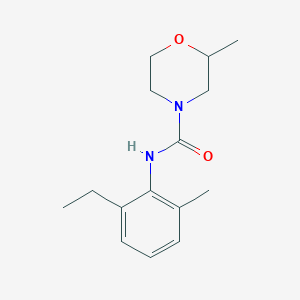![molecular formula C14H17NO4 B7511972 Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester derivative of 3-aminophenol and is commonly known as Methyl 3-aminophenyl ether-2-carboxylate. This compound is widely used in the synthesis of various organic molecules and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form covalent bonds. This property makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and is readily available in the market. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in scientific research. One of the potential applications is in the synthesis of novel organic molecules with improved biological activities. It can also be used as a reagent in the development of new synthetic methodologies. Further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the development of more cost-effective synthesis methods may increase its use in laboratory experiments.
Conclusion:
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has shown potential applications in various fields of scientific research. Its high purity and low toxicity make it a useful reagent in organic synthesis and laboratory experiments. Further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound. The development of more cost-effective synthesis methods may increase its use in scientific research.
Synthesis Methods
The synthesis of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate can be achieved through several methods. One of the most common methods involves the reaction of 3-aminophenol with methyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with cyclobutanecarbonyl chloride to obtain the final compound.
Scientific Research Applications
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate has shown potential applications in various fields of scientific research. It has been used in the synthesis of several organic molecules such as benzoxazoles, benzimidazoles, and quinazolinones. These molecules have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
properties
IUPAC Name |
methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)9-19-12-7-3-6-11(8-12)15-14(17)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXCHQMEODJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)


